isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate
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Description
Isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.
Scientific Research Applications
Allosteric and Mutant Specific Inhibitors
Pyrimidin-4-yl compounds have been optimized as allosteric and mutant-specific inhibitors of IDH1, demonstrating significant selectivity and potency. These compounds were shown to penetrate the blood-brain barrier and inhibit 2-HG activity in mutant IDH1 xenograft mouse models, suggesting their potential application in therapeutic interventions for IDH1 mutant cancers (Levell et al., 2017).
Synthesis and Characterization
Research on pyridopyrimidinones and related compounds includes their synthesis and characterization, providing insights into their chemical properties and potential applications in drug discovery and material science. For example, studies on the nuclear magnetic resonance (NMR) spectra of such compounds have aided in distinguishing structural isomers and understanding their electronic configurations (Al-Jallo & At-Biaty, 1978).
Asymmetric Synthesis and Stereoregulation
The application of pyrimidinone-based chiral auxiliaries in asymmetric synthesis has been explored, with significant achievements in the synthesis of natural products and compounds with specific stereochemical configurations. This research demonstrates the versatility of pyrimidinone derivatives in facilitating highly selective synthetic pathways (Chouhan et al., 2012).
Antimicrobial and Antifungal Activities
Compounds containing the thienopyrimidinone moiety have been evaluated for their antimicrobial and antifungal activities, showing promise as potential agents for treating infectious diseases. The synthesis of novel derivatives and their biological evaluation highlight the therapeutic potential of these compounds (Zhang et al., 2016).
Inhibitors of Aldose Reductase with Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors, exhibiting micromolar/submicromolar activity levels. These compounds also displayed significant antioxidant properties, suggesting their potential use in managing oxidative stress-related diseases (La Motta et al., 2007).
properties
IUPAC Name |
propan-2-yl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11(2)22-14(20)8-19-10-18-15-13(9-23-16(15)17(19)21)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMDQNBUOUHLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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